3-(4-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile
Description
3-(4-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile is a synthetic organic compound with the molecular formula C9H13FN2O and a molecular weight of 184.21 g/mol
Properties
IUPAC Name |
3-[4-(fluoromethyl)piperidin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O/c10-7-8-2-5-12(6-3-8)9(13)1-4-11/h8H,1-3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYMULCKMSEOCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile typically involves the reaction of piperidine with fluoromethylating agents followed by subsequent functionalization to introduce the oxopropanenitrile moiety. The reaction conditions may vary depending on the specific reagents and catalysts used, but generally, it involves the use of strong bases and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(4-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or chromium(VI) compounds may be used.
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
. Its unique structure and reactivity make it a valuable compound for the development of new drugs, materials, and chemical processes.
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It may serve as a tool for studying biological processes and pathways, particularly those involving fluorinated compounds. Medicine: Industry: Use in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(4-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluoromethyl group may enhance the compound's binding affinity and selectivity for these targets, contributing to its efficacy.
Molecular Targets and Pathways Involved:
Enzymes: Potential inhibition or activation of specific enzymes.
Receptors: Binding to receptors involved in signaling pathways.
Pathways: Modulation of biochemical pathways related to disease processes.
Comparison with Similar Compounds
3-(4-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile can be compared with other similar compounds that share structural similarities or functional groups. Some of these compounds include:
4-(Fluoromethyl)piperidine: A simpler analog without the oxopropanenitrile group.
3-(4-(Fluoromethyl)piperidin-1-yl)propanenitrile: A related compound lacking the oxo group.
3-(4-(Fluoromethyl)piperidin-1-yl)propionic acid: A carboxylic acid derivative of the compound.
Uniqueness: The presence of the oxopropanenitrile group in 3-(4-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile distinguishes it from its analogs, potentially leading to unique chemical and biological properties.
Biological Activity
3-(4-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C10H15FN2O
- Molecular Weight : 198.23 g/mol
- CAS Number : 2098012-20-3
The presence of the fluoromethyl group enhances the compound's reactivity and binding affinity, making it a valuable candidate for various biological applications.
The biological activity of 3-(4-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile is primarily attributed to its interaction with specific molecular targets, particularly in enzyme inhibition and receptor modulation. The compound has shown promise in the following areas:
- Protein Kinase Inhibition : It has been reported to inhibit Janus Kinase 3 (JAK3), which is involved in various signaling pathways related to immune response and inflammation .
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction .
Table 1: Summary of Biological Activities
Case Study 1: JAK3 Inhibition
A study demonstrated that 3-(4-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile effectively inhibits JAK3 activity in vitro. This inhibition was linked to reduced proliferation of T-cells, suggesting a potential therapeutic application in autoimmune diseases.
Case Study 2: Anticancer Properties
In another investigation, the compound was tested against several human cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). It exhibited IC50 values lower than standard chemotherapeutics, indicating significant anticancer potential. The mechanism involved upregulation of pro-apoptotic markers such as Bax and p53 while downregulating anti-apoptotic proteins like Bcl2 .
Research Findings
Recent research highlights the compound's diverse biological activities:
- Antimicrobial Effects : There is emerging evidence that compounds with similar structures exhibit antimicrobial properties, suggesting potential applications in treating infections .
- Anti-inflammatory Activity : The inhibition of JAK3 may also lead to reduced inflammatory responses, making it a candidate for treating conditions like rheumatoid arthritis and psoriasis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
